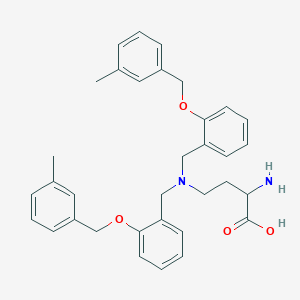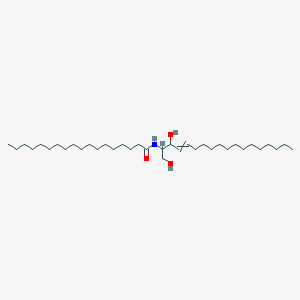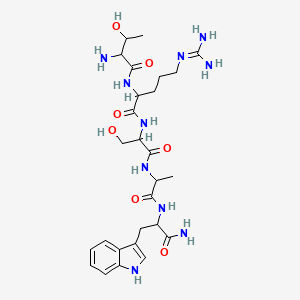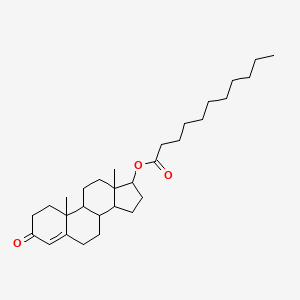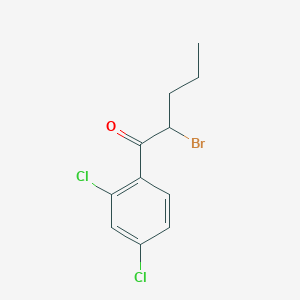
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H11BrCl2O. It is a brominated ketone derivative, characterized by the presence of bromine and dichlorophenyl groups attached to a pentanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one typically involves the bromination of 1-(2,4-dichlorophenyl)pentan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-bromo-1-(2,4-dichlorophenyl)pentanol.
Oxidation: Formation of 2-bromo-1-(2,4-dichlorophenyl)pentanoic acid
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group are key functional sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles. The carbonyl group can undergo reduction or oxidation, leading to the formation of different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the dichlorophenyl groups.
2-Bromo-1-(4-chlorophenyl)pentan-1-one: Similar structure with a single chlorine atom on the phenyl ring.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Shorter carbon chain compared to 2-Bromo-1-(2,4-dichlorophenyl)pentan-1-one
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
CAS-Nummer |
86115-64-2 |
|---|---|
Molekularformel |
C11H11BrCl2O |
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
2-bromo-1-(2,4-dichlorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-9(12)11(15)8-5-4-7(13)6-10(8)14/h4-6,9H,2-3H2,1H3 |
InChI-Schlüssel |
JBSBNKITSSDICA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


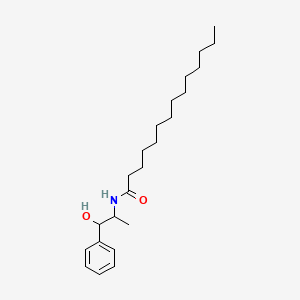
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)
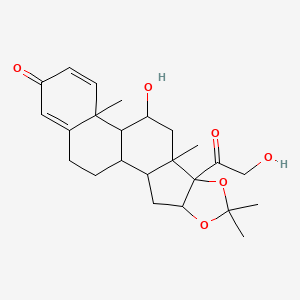
![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)
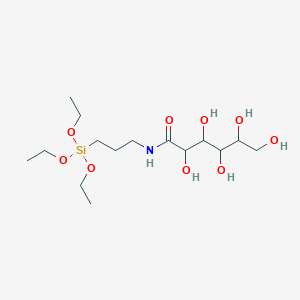
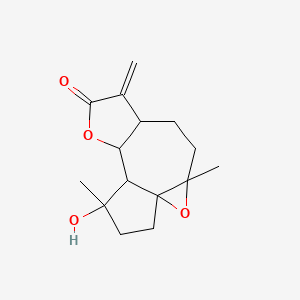
![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)
![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)
